molecular formula C14H11BrN2O4S B12534102 (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 832118-00-0

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B12534102
CAS No.: 832118-00-0
M. Wt: 383.22 g/mol
InChI Key: YMAXBKPNVZJBEF-IURRXHLWSA-N
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Description

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of a suitable precursor with a sulfonyl azide under specific conditions. One common method is the cyclization of a β-amino alcohol with a sulfonyl azide in the presence of a base. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Base: Triethylamine or sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Azides or other substituted derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can be used as a building block for more complex molecules. Its strained ring structure makes it a useful intermediate in the synthesis of various heterocycles.

Biology

The compound may be explored for its potential biological activity. Aziridines are known for their ability to alkylate DNA, which can be useful in the development of anticancer agents.

Medicine

In medicinal chemistry, derivatives of aziridines are investigated for their potential as therapeutic agents. The presence of the nitro and sulfonyl groups in this compound may enhance its pharmacological properties.

Industry

In the materials science industry, aziridines are used in the production of polymers and coatings. The unique reactivity of this compound can be harnessed to create specialized materials with desired properties.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as DNA and proteins. The nitro and sulfonyl groups may also play a role in its biological activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenyl-1-(4-nitrobenzene-1-sulfonyl)aziridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    (2S)-2-(3-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

    (2S)-2-(3-Bromophenyl)-1-(4-methylbenzene-1-sulfonyl)aziridine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.

Uniqueness

The presence of both the bromine and nitro groups in (2S)-2-(3-Bromophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine makes it unique compared to other aziridines. These substituents can significantly influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

832118-00-0

Molecular Formula

C14H11BrN2O4S

Molecular Weight

383.22 g/mol

IUPAC Name

(2S)-2-(3-bromophenyl)-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C14H11BrN2O4S/c15-11-3-1-2-10(8-11)14-9-16(14)22(20,21)13-6-4-12(5-7-13)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1

InChI Key

YMAXBKPNVZJBEF-IURRXHLWSA-N

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br

Origin of Product

United States

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